molecular formula C15H18N2O4 B1302901 (R)-3-((tert-Butoxycarbonyl)amino)-3-(4-cyanophenyl)propanoic acid CAS No. 501015-22-1

(R)-3-((tert-Butoxycarbonyl)amino)-3-(4-cyanophenyl)propanoic acid

Cat. No.: B1302901
CAS No.: 501015-22-1
M. Wt: 290.31 g/mol
InChI Key: PYMTTWVQVSELBI-GFCCVEGCSA-N
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Description

®-3-((tert-Butoxycarbonyl)amino)-3-(4-cyanophenyl)propanoic acid is a chiral compound that features a tert-butoxycarbonyl (Boc) protecting group and a cyanophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-((tert-Butoxycarbonyl)amino)-3-(4-cyanophenyl)propanoic acid typically involves the following steps:

    Protection of the amine group: The amine group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA).

    Formation of the cyanophenyl moiety: The cyanophenyl group can be introduced through a nucleophilic aromatic substitution reaction using a suitable cyanide source.

    Coupling reaction: The protected amine and cyanophenyl intermediates are coupled using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

In an industrial setting, the production of ®-3-((tert-Butoxycarbonyl)amino)-3-(4-cyanophenyl)propanoic acid may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to achieve precise control over reaction conditions, leading to higher yields and reduced reaction times .

Chemical Reactions Analysis

Types of Reactions

®-3-((tert-Butoxycarbonyl)amino)-3-(4-cyanophenyl)propanoic acid can undergo various chemical reactions, including:

    Hydrolysis: The Boc protecting group can be removed under acidic conditions to yield the free amine.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The cyanophenyl moiety can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with a palladium catalyst.

    Substitution: Sodium cyanide (NaCN) or potassium cyanide (KCN) for introducing the cyanide group.

Major Products Formed

    Hydrolysis: Yields the free amine derivative.

    Reduction: Produces the corresponding amine.

    Substitution: Results in various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

®-3-((tert-Butoxycarbonyl)amino)-3-(4-cyanophenyl)propanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a building block in peptide synthesis.

    Medicine: Explored for its role in the development of pharmaceutical compounds, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism of action of ®-3-((tert-Butoxycarbonyl)amino)-3-(4-cyanophenyl)propanoic acid depends on its specific application. In the context of enzyme inhibition, the compound may interact with the active site of the enzyme, forming a stable complex that prevents substrate binding. The Boc group can enhance the compound’s stability and bioavailability, while the cyanophenyl moiety can contribute to binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    ®-3-Amino-3-(4-cyanophenyl)propanoic acid: Lacks the Boc protecting group, making it more reactive but less stable.

    ®-3-((tert-Butoxycarbonyl)amino)-3-phenylpropanoic acid: Similar structure but without the cyanide group, leading to different reactivity and applications.

Uniqueness

®-3-((tert-Butoxycarbonyl)amino)-3-(4-cyanophenyl)propanoic acid is unique due to the presence of both the Boc protecting group and the cyanophenyl moiety. This combination imparts specific chemical properties, such as enhanced stability and reactivity, making it valuable in various synthetic and research applications .

Properties

IUPAC Name

(3R)-3-(4-cyanophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4/c1-15(2,3)21-14(20)17-12(8-13(18)19)11-6-4-10(9-16)5-7-11/h4-7,12H,8H2,1-3H3,(H,17,20)(H,18,19)/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYMTTWVQVSELBI-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=C(C=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC(=O)O)C1=CC=C(C=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40375880
Record name (3R)-3-[(tert-Butoxycarbonyl)amino]-3-(4-cyanophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40375880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

501015-22-1
Record name (3R)-3-[(tert-Butoxycarbonyl)amino]-3-(4-cyanophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40375880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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